molecular formula C5H5NO2S B1270716 2-aminothiophene-3-carboxylic Acid CAS No. 56387-08-7

2-aminothiophene-3-carboxylic Acid

Cat. No. B1270716
CAS RN: 56387-08-7
M. Wt: 143.17 g/mol
InChI Key: OHMLBZKIUZTEOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Microwave-assisted synthesis has enabled the efficient creation of 2-aminothiophene-3-carboxylic acid derivatives, showcasing a rapid method for producing these compounds. This approach includes transforming these derivatives into thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative under microwave conditions, indicating a versatile pathway for synthesizing a variety of structurally related compounds (Hesse, Perspicace, & Kirsch, 2007). Additionally, the Gewald reaction has been employed to synthesize 2-aminothiophene-3-carboxylates with aryl groups at the 4-position, further broadening the scope of accessible derivatives through this methodology (Tormyshev et al., 2006).

Molecular Structure Analysis

The molecular structure of methyl-3-aminothiophene-2-carboxylate, a key intermediate in the synthesis of 2-aminothiophene derivatives, has been elucidated through single-crystal X-ray diffraction. This analysis revealed the compound crystallizes in the monoclinic system with distinct hydrogen bond interactions, suggesting the amino and carboxyl groups' significant role in molecular interactions and stability (Tao et al., 2020).

Chemical Reactions and Properties

3-Amino-2-carbamoylthiophene was synthesized and shown to react with cycloalkanones to form imines, demonstrating the reactivity of 2-aminothiophene derivatives towards the formation of heterocyclic compounds (Klemm, Wang, & Hawkins, 1995). Furthermore, the rhodium(III)-catalyzed decarboxylative C-H arylation of thiophenes has been explored, showing the potential of 2-aminothiophene-3-carboxylic acids as precursors for biaryl scaffolds, which are valuable in various chemical syntheses (Zhang, Zhao, Zhang, & Su, 2015).

Physical Properties Analysis

The study of the crystal and molecular structures of two 2-aminothiophene derivatives has provided insight into their conformation and the role of intramolecular hydrogen bonding in defining their structural properties. These findings have implications for understanding the physical properties of these compounds and their potential interactions in chemical systems (Kubicki, Dutkiewicz, Yathirajan, Dawar, Ramesha, & Dayananda, 2012).

Chemical Properties Analysis

The synthesis and reaction of 2-aminothiophene derivatives have been extensively studied, revealing their versatility in forming various heterocyclic compounds and their potential in medicinal chemistry. The Gewald reaction, in particular, stands out for its ability to produce 2-aminothiophene derivatives from simple precursors, showcasing the chemical properties and reactivity of these compounds in synthetic applications (Gewald, 1976).

Scientific Research Applications

Synthesis and Antibacterial Activity

2-Aminothiophene-3-carboxylic acid derivatives have been synthesized for antibacterial purposes. A study demonstrated an efficient one-pot synthesis of N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives. The synthesized compounds were tested for antimicrobial activity against Gram-negative and Gram-positive bacteria, with some showing significant antibacterial activity (International Journal of Innovative Technology and Exploring Engineering, 2019).

Microwave-Assisted Synthesis for Various Derivatives

Microwave irradiation has been used to synthesize various 2-aminothiophene-3-carboxylic acid derivatives efficiently. This method also facilitates their transformation into other derivatives, demonstrating the versatility of 2-aminothiophene-3-carboxylic acid in synthetic chemistry (Tetrahedron Letters, 2007).

Pharmaceutical Applications

2-Aminothiophene derivatives exhibit a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor properties. The study of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives highlights the pharmaceutical significance of these compounds (2017).

Cytostatic Agents

Certain 2-aminothiophene-3-carboxylic acid ester derivatives have been identified as novel cytostatic agents with selective activity against various tumor cell lines. This selectivity offers potential in developing targeted cancer therapies (Investigational New Drugs, 2014).

Applications in Solar Cell Performance

2-Aminothiophene-3-carboxylic acid derivatives have been used in the synthesis of conductive polymer precursors for solar cells. Their properties have been compared to determine the efficiency of solar cells, highlighting their potential in renewable energy technologies (Journal of Power Sources, 2011).

Crystal Structure Analysis

The crystal structure of methyl-3-aminothiophene-2-carboxylate, a key intermediate in various applications, has been analyzed to understand its properties better. This research provides insights into the intermolecular interactions and properties of this compound (2020).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, wash with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn .

Future Directions

Thiophene-based analogs, including 2-aminothiophene-3-carboxylic Acid, have been the focus of a growing number of scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

2-aminothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMLBZKIUZTEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363692
Record name 2-aminothiophene-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-aminothiophene-3-carboxylic Acid

CAS RN

56387-08-7
Record name 2-Amino-3-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56387-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-aminothiophene-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-thiophenecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
J Balzarini, J Thomas, S Liekens, S Noppen… - Investigational new …, 2014 - Springer
… In this study, several 2-aminothiophene-3-carboxylic acid ester derivatives were discovered that … The 2-aminothiophene-3-carboxylic acid ester derivatives represent novel candidate …
Number of citations: 17 link.springer.com
S Hesse, E Perspicace, G Kirsch - Tetrahedron letters, 2007 - Elsevier
… Here we reported an expedious synthesis of 2-aminothiophene-3-carboxylic acid derivatives under microwave irradiation. Transposition of reaction under focused microwave irradiation needs …
Number of citations: 116 www.sciencedirect.com
BV Lichitsky, AN Komogortsev, AA Dudinov… - Russian Chemical …, 2008 - Springer
New approach to the synthesis of 4,7-dihydro-5H-thieno[2,3-b]pyridin-6-ones using 2-aminothiophenes unsubstituted at position 3 of the thiophene ring has been developed. Labile 2-…
Number of citations: 13 link.springer.com
G Nikolakopoulos, H Figler, J Linden… - Bioorganic & medicinal …, 2006 - Elsevier
… A solution of the 2-aminothiophene-3-carboxylic acid 7 (1.0 molar equiv) in CH 2 Cl 2 (3 mL) was cooled to 0 C. The appropriate benzyl amine (1.0 equiv) and a solution of 1-(3-…
Number of citations: 125 www.sciencedirect.com
VL Zamoyski, VV Grigoriev, AY Aksinenko… - Doklady Biochemistry …, 2020 - Springer
… shown that 2-aminothiophene-3-carboxylic acid derivatives (… are conjugates of 2-aminothiophene-3-carboxylic acid with … the conjugates of 2-aminothiophene-3-carboxylic acid with …
Number of citations: 1 link.springer.com
J Thomas, A Jejcic, P Vervaeke, R Romagnoli… - …, 2014 - Wiley Online Library
Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate (8 c) is the prototype of a well‐defined class of tumor‐selective agents. Compound 8 c preferentially inhibited the …
YI Asiri, AB Muhsinah, A Alsayari, K Venkatesan… - Bioorganic & Medicinal …, 2021 - Elsevier
One of the major challenges in the community and healthcare was an impedance of pathogenic bacteria to antibiotics. This work developed 2-aminothiophene derivatives as novel …
Number of citations: 12 www.sciencedirect.com
J Thomas, A Jecic, E Vanstreels… - European journal of …, 2017 - Elsevier
5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560) is the prototype drug of a recently discovered novel class of tumor-selective compounds that …
Number of citations: 22 www.sciencedirect.com
D Briel, A Rybak, C Kronbach, K Unverferth - European journal of medicinal …, 2010 - Elsevier
… Another new chemical class of GluR6 kainate receptor antagonists are 2-aminothiophene-3-carboxylic acid derivatives. In high throughput screenings ethyl 2-amino-4-methyl-5-…
Number of citations: 55 www.sciencedirect.com
ACV of Aguiar, RO of Moura, JFBM Junior… - Biomedicine & …, 2016 - Elsevier
In spite of great progress in understanding cancer biology, current therapeutic procedures remain unsatisfactory. Chemotherapy is often followed by secondary effects with cellular …
Number of citations: 26 www.sciencedirect.com

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